molecular formula C7H14N2 B1198759 Octahydropyrrolo[1,2-a]pyrazine CAS No. 5654-83-1

Octahydropyrrolo[1,2-a]pyrazine

Cat. No. B1198759
CAS RN: 5654-83-1
M. Wt: 126.2 g/mol
InChI Key: FTTATHOUSOIFOQ-UHFFFAOYSA-N
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Description

Octahydropyrrolo[1,2-a]pyrazine is a structural fragment of several drugs, representing a significant class of compounds with various applications in medicinal chemistry. The focus on this compound stems from its versatile chemical nature and structural complexity, which offers a wide range of chemical reactions and properties for study.

Synthesis Analysis

A new route for the synthesis of octahydropyrrolo[1,2-a]pyrazine involves starting from easily accessible 3,4-dihydropyrrolo[1,2-a]pyrazines, undergoing complete hydrogenation to achieve the desired product. This synthesis pathway is noted for its simplicity and effectiveness, providing a new method to access this compound class (Likhosherstov, Peresada, & Skoldinov, 1993).

Molecular Structure Analysis

The molecular structure of octahydropyrrolo[1,2-a]pyrazine has been determined through various spectroscopic techniques, including x-ray diffraction, highlighting its complex bicyclic nature. Studies focusing on stereochemical aspects reveal the compound's preference for a trans-fused ring conformation, which significantly impacts its chemical reactivity and physical properties (Cahill & Crabb, 1972).

Scientific Research Applications

  • Drug Synthesis : Octahydropyrrolo[1,2-a]pyrazine is a structural fragment in several drugs, used in routes starting from 3,4-dihydropyrrolo[1,2-a]pyrazines (Likhosherstov, Peresada, & Skoldinov, 1993).

  • Inhibitor of Apoptosis Proteins (IAP) Antagonists : Octahydropyrrolo[1,2-a]pyrazine A was used as a lead compound for IAP antagonists, showing potential in cancer treatment, particularly in breast cancer cells (Asano et al., 2013).

  • Improved Drug Delivery : A derivative, hexahydropyrazino[1,2-a]indole, was developed to improve membrane permeability across MDR1 expressing cells, showing strong inhibition of IAP binding and cell growth in breast cancer cells (Shiokawa et al., 2013).

  • Synthesis Methods : New and efficient methods for the synthesis of Octahydropyrrolo[1,2-a]pyrazine have been developed, including a method starting from 1,3-dichloro-2-propanol and N-tosylated diethylenetriamine (Liang, Wu, Zhang, & Wu, 2004).

  • Optical and Thermal Properties : Studies on dipyrrolopyrazine derivatives have explored their optical and thermal properties, indicating potential applications in optoelectronic materials (Meti, Lee, Yang, & Gong, 2017).

  • Antimalarial Activity : Pyrrolo[1,2-a]quinoxalines and related derivatives, including octahydropyrrolo[1,2-a]pyrazines, have been synthesized and shown to exhibit significant antimalarial activity (Guillon et al., 2004).

Safety And Hazards

Specific hazards arising from Octahydropyrrolo[1,2-a]pyrazine are not available . Firefighters are advised to wear self-contained breathing apparatus for firefighting if necessary .

Future Directions

Pyrrolopyrazine derivatives, including Octahydropyrrolo[1,2-a]pyrazine, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTATHOUSOIFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339772
Record name Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydropyrrolo[1,2-a]pyrazine

CAS RN

5654-83-1
Record name Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydropyrrolo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
125
Citations
K Hashimoto, B Saito, N Miyamoto… - Journal of Medicinal …, 2013 - ACS Publications
To develop novel inhibitor of apoptosis (IAP) proteins antagonists, we designed a bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline bioisostere. This design was based …
Number of citations: 40 pubs.acs.org
AM Likhosherstov, VP Peresada… - Pharmaceutical Chemistry …, 1993 - Springer
We showed that the hydrogenation of IIa with catalysis by precious metals with the formation of Ia proceeds in acidic medium and at room temperature and atmospheric pressure [2]. kv.~…
Number of citations: 3 link.springer.com
KJ French, Y Zhuang, RS Schrecengost… - … of Pharmacology and …, 2004 - ASPET
N-Myristoyltransferase (NMT) is an emerging therapeutic target that catalyzes the attachment of myristate to the N terminus of an acceptor protein. We have developed a medium-…
Number of citations: 47 jpet.aspetjournals.org
S Van den Branden, F Compernolle… - Journal of the Chemical …, 1992 - pubs.rsc.org
This report describes the synthesis of the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones 6, the hexahydro-pyrrolo[1,2-a]pyrazin-7(6H)-ones 7, and the hexahydro-2H-pyrido[1,2-a]pyrazin-7…
Number of citations: 13 pubs.rsc.org
HL Ser, UD Palanisamy, WF Yin… - Frontiers in …, 2015 - frontiersin.org
A novel Streptomyces, strain MUSC 149 T was isolated from mangrove soil. A polyphasic approach was used to study the taxonomy of MUSC 149 T , which shows a range of …
Number of citations: 159 www.frontiersin.org
AR Katritzky, R Jain, YJ Xu, PJ Steel - The Journal of Organic …, 2002 - ACS Publications
Condensation reactions of benzotriazole and 2-(pyrrol-1-yl)-1-ethylamine (1) with formaldehyde and glutaric dialdehyde, respectively, afforded intermediates 2 and 6. Subsequent …
Number of citations: 23 pubs.acs.org
Z Shiokawa, K Hashimoto, B Saito, Y Oguro… - Bioorganic & medicinal …, 2013 - Elsevier
We previously reported octahydropyrrolo[1,2-a]pyrazine derivative 2 (T-3256336) as a potent antagonist for inhibitors of apoptosis (IAP) proteins. Because compound 2 was susceptible …
Number of citations: 24 www.sciencedirect.com
V Harish, M Periasamy - Tetrahedron: Asymmetry, 2017 - Elsevier
Enantiomerically pure (3S,7R,8aS)-3-phenyloctahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-methyl octahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-isopropyloctahydropyrrolo[…
Number of citations: 8 www.sciencedirect.com
H Peng, G Kumaravel, G Yao, L Sha… - Journal of medicinal …, 2004 - ACS Publications
A series of bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines was synthesized. Some of these analogues show high affinity and excellent selectivity for adenosine …
Number of citations: 88 pubs.acs.org
YC Wang, YW Zhang, LH Zheng, YL Bao… - Journal of Asian …, 2013 - Taylor & Francis
A new 2,5-diketopiperazine, (R)-2-(2-(furan-2-yl)-oxoethyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione, and seven known compounds were isolated from the ethyl acetate extract of …
Number of citations: 11 www.tandfonline.com

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